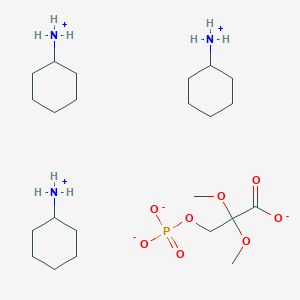
Cyclohexanaminium2,2-dimethoxy-3-(phosphonatooxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate is a chemical compound with the molecular formula C23H50N3O8P and a molecular weight of 527.63 g/mol . This compound is primarily used in research settings and has various applications in pharmaceuticals, agrochemicals, and advanced materials .
Métodos De Preparación
The synthesis of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate involves several steps. The synthetic routes typically include the reaction of cyclohexanamine with 2,2-dimethoxypropanoic acid, followed by phosphorylation to introduce the phosphonatooxy group. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C
Análisis De Reacciones Químicas
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonatooxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate involves its interaction with specific molecular targets and pathways. The phosphonatooxy group plays a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes.
Comparación Con Compuestos Similares
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate can be compared with similar compounds such as:
Cyclohexanamine derivatives: These compounds share the cyclohexanamine core structure but differ in their functional groups.
Phosphonate esters: These compounds contain the phosphonatooxy group and are used in similar applications.
Dimethoxypropanoic acid derivatives: These compounds have the 2,2-dimethoxypropanoic acid moiety and are used in organic synthesis.
The uniqueness of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate lies in its combination of functional groups, which confer specific reactivity and applications .
Propiedades
Fórmula molecular |
C23H50N3O8P |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
cyclohexylazanium;2,2-dimethoxy-3-phosphonatooxypropanoate |
InChI |
InChI=1S/3C6H13N.C5H11O8P/c3*7-6-4-2-1-3-5-6;1-11-5(12-2,4(6)7)3-13-14(8,9)10/h3*6H,1-5,7H2;3H2,1-2H3,(H,6,7)(H2,8,9,10) |
Clave InChI |
KDLGSQCPSVLOIB-UHFFFAOYSA-N |
SMILES canónico |
COC(COP(=O)([O-])[O-])(C(=O)[O-])OC.C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



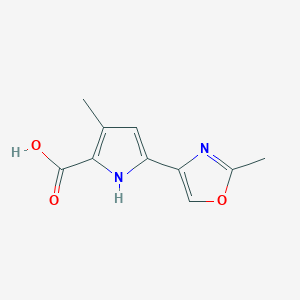
![{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)
![(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
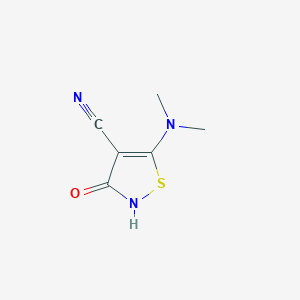
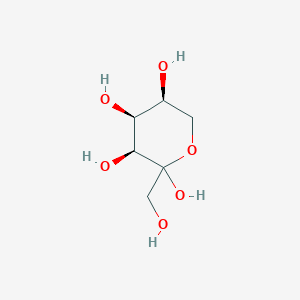
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13031969.png)
![4-Methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13031975.png)

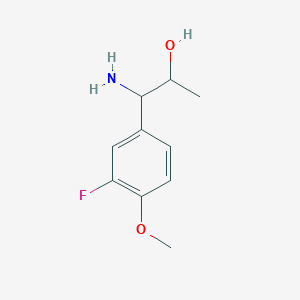

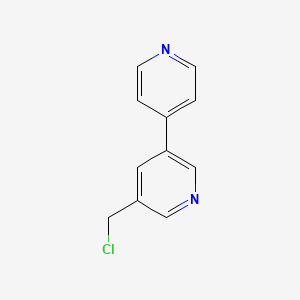

![[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL](/img/structure/B13032008.png)
